molecular formula C15H22N2O3 B14844594 Tert-butyl 2-(4-acetyl-6-methylpyridin-2-YL)ethylcarbamate CAS No. 1393584-65-0

Tert-butyl 2-(4-acetyl-6-methylpyridin-2-YL)ethylcarbamate

Katalognummer: B14844594
CAS-Nummer: 1393584-65-0
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: XOFHKCISECJTQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an acetyl group, and a methylpyridinyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-(4-acetyl-6-methylpyridin-2-yl)ethylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The acetyl group can be reduced to an alcohol or other reduced forms.

    Substitution: The methylpyridinyl moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Wirkmechanismus

The mechanism of action of tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methylpyridinyl moiety may also interact with aromatic residues in the target proteins, enhancing binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tert-butyl (4-methylpyridin-2-yl)carbamate: Similar structure but lacks the acetyl group.

    Tert-butyl (4-bromo-2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Contains a bromine atom and an oxazole ring, making it structurally distinct.

    N-tert-Butyl-3-methylpyridine-2-carboxamide: Similar pyridine core but different functional groups.

Uniqueness

Tert-butyl 2-(4-acetyl-6-methylpyridin-2-yl)ethylcarbamate is unique due to the presence of both the acetyl and methylpyridinyl groups, which confer specific chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Eigenschaften

CAS-Nummer

1393584-65-0

Molekularformel

C15H22N2O3

Molekulargewicht

278.35 g/mol

IUPAC-Name

tert-butyl N-[2-(4-acetyl-6-methylpyridin-2-yl)ethyl]carbamate

InChI

InChI=1S/C15H22N2O3/c1-10-8-12(11(2)18)9-13(17-10)6-7-16-14(19)20-15(3,4)5/h8-9H,6-7H2,1-5H3,(H,16,19)

InChI-Schlüssel

XOFHKCISECJTQU-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=N1)CCNC(=O)OC(C)(C)C)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.